3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring, a phenyl group, and a benzoxazole moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Formation of Benzamide: The benzamide linkage is formed by reacting the benzoxazole derivative with 3,4,5-triethoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-tricarboxybenzamide derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
Uniqueness
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the presence of ethoxy groups, which may confer different chemical and biological properties compared to its methoxy analogs. The benzamide linkage also provides distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-4-30-22-14-18(15-23(31-5-2)24(22)32-6-3)25(29)27-19-12-13-21-20(16-19)28-26(33-21)17-10-8-7-9-11-17/h7-16H,4-6H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSTLYFXTUEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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